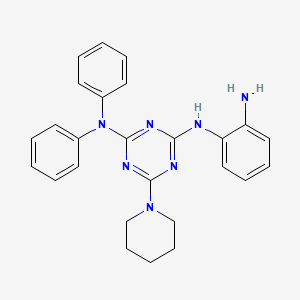![molecular formula C17H15N3OS B6012697 3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6012697.png)
3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a pyrazolopyridine compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of specific enzymes or receptors. For example, it has been reported to exhibit potent inhibitory activity against the Zika virus NS2B-NS3 protease, which is essential for viral replication. Moreover, this compound has been reported to inhibit the activity of protein kinases, which play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been reported to exhibit various biochemical and physiological effects. For example, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. Moreover, this compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several advantages and limitations for lab experiments. One of the advantages is its potential use as a fluorescent probe for the detection of metal ions. Moreover, this compound has been reported to exhibit potent activity against the Zika virus, making it a potential candidate for the treatment of Zika virus infections. However, one of the limitations is the limited availability of this compound, which may limit its use in various experiments.
Future Directions
There are several future directions for the study of 3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. One of the directions is the further study of its mechanism of action, which may provide insights into its potential applications in various fields of research. Moreover, the development of more efficient and cost-effective synthesis methods may increase the availability of this compound for further studies. Additionally, the study of this compound in combination with other compounds may lead to the development of more potent and effective drugs for the treatment of various diseases.
Synthesis Methods
3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been synthesized using different methods, including the one-pot three-component reaction of 3-thiophenecarboxaldehyde, ethyl acetoacetate, and 2-aminopyridine. Another method involves the reaction of 3-thiophenecarboxaldehyde, ethyl acetoacetate, and 2-amino-3-cyanopyridine in the presence of a catalytic amount of piperidine. These methods have been reported to yield the desired compound in good to excellent yields.
Scientific Research Applications
3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been studied for its potential applications in various fields of research. This compound has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential inhibitor of protein kinases. Moreover, this compound has been reported to exhibit potent activity against the Zika virus and has been studied for its potential use in the treatment of Zika virus infections.
properties
IUPAC Name |
(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(13-7-9-22-11-13)20-8-6-15-14(10-20)16(19-18-15)12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHAPQLRSDQXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC=CC=C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-thiophen-3-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6012615.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6012623.png)
![methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate](/img/structure/B6012628.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6012637.png)
![7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6012645.png)
![3-{[(2-carboxy-1-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6012652.png)
![2-{1-(2-methylbenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6012653.png)
![1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6012659.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012673.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B6012674.png)
![N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B6012691.png)

![3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one](/img/structure/B6012699.png)
![methyl 4-[(6-phenylpyrimidin-4-yl)amino]benzoate](/img/structure/B6012704.png)